crataemon

Coronary vasodilation Langendorff isolated heart Flavonoid pharmacology

Crataemon (CAS 11118-73-3) is a purified total flavonoid mixture isolated from the leaves of Crataegus monogyna (common hawthorn), containing identified constituents including vitexin, vitexin-2''-O-rhamnoside, hyperoside, rutin, and isoquercitrin. Unlike generic hawthorn herbal preparations or single-flavonoid reference standards, crataemon represents a defined, historically investigated multi-component product whose pharmacological profile arises from the combined and interacting effects of its constituent flavonoids, including a distinctive EDTA-sensitive Zn–flavonoid complex.

Molecular Formula C9H10O4
Molecular Weight 0
CAS No. 11118-73-3
Cat. No. B1172605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecrataemon
CAS11118-73-3
Synonymscrataemon
Molecular FormulaC9H10O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crataemon (CAS 11118-73-3) Procurement Baseline: A Defined Multi-Flavonoid Mixture from Crataegus monogyna


Crataemon (CAS 11118-73-3) is a purified total flavonoid mixture isolated from the leaves of Crataegus monogyna (common hawthorn), containing identified constituents including vitexin, vitexin-2''-O-rhamnoside, hyperoside, rutin, and isoquercitrin [1]. Unlike generic hawthorn herbal preparations or single-flavonoid reference standards, crataemon represents a defined, historically investigated multi-component product whose pharmacological profile arises from the combined and interacting effects of its constituent flavonoids, including a distinctive EDTA-sensitive Zn–flavonoid complex [2]. All primary quantitative pharmacological data for crataemon originate from studies published between 1976 and 1978; no modern GLP-compliant comparative studies against currently marketed standardized hawthorn extracts (e.g., WS 1442, LI 132) have been identified [3].

Why Crataemon Cannot Be Substituted by Single Flavonoids or Generic Hawthorn Extracts Without Loss of Pharmacological Identity


Crataemon is a fixed-ratio multi-flavonoid mixture whose integrated pharmacological effects cannot be replicated by any single purified flavonoid component. Individual constituents exhibit markedly different potencies: in isolated guinea pig hearts at 0.5 mmol/L, luteolin-7-glucoside increased coronary flow by 186%, whereas hyperoside and rutin each achieved only 66%, and the C-glycosides (vitexin, vitexin-rhamnoside) produced even weaker effects [1]. Modern standardized hawthorn extracts (e.g., WS 1442) are standardized to oligomeric procyanidins (18.75%) rather than total flavonoids, yielding a fundamentally different compositional profile [2]. Generic substitution therefore introduces two distinct risks: (a) loss of the unique multi-component pharmacodynamic interaction inherent to crataemon's defined flavonoid composition, and (b) introduction of a different dominant chemical class (procyanidins vs. flavonoids) with divergent mechanisms of action.

Crataemon Differential Evidence Matrix: Quantitative Head-to-Head and Class-Level Comparisons


Crataemon Matches Hyperoside and Peucordin in Isolated Heart Coronary Vasodilation but at a Lower Molar Potency Than Hyperoside

In the Langendorff isolated rabbit heart preparation, crataemon at 2×10⁻⁵ g/mL increased coronary flow by >160%, matching the maximum effect of hyperoside and peucordin and exceeding oleuropein and the valepotriatic fraction (>50%). However, hyperoside achieved the same >160% increase at half the concentration (1×10⁻⁵ g/mL), indicating that hyperoside is approximately 2-fold more potent than crataemon on a weight basis in this model. All three—crataemon, hyperoside, and peucordin—were superior to the reference synthetic coronary dilator prenylamine [1].

Coronary vasodilation Langendorff isolated heart Flavonoid pharmacology

Crataemon Exhibits Lower In Vivo Coronary Vasodilator Potency Compared to Peucordin and Hyperoside in the Cat Model

In intact anesthetized cats, intravenous administration of test substances at a uniform dose of 10 mg/kg revealed a clear potency hierarchy: peucordin increased coronary flow by 82%, hyperoside by 47%, crataemon by 37%, and the valepotriatic fraction by 30%. Crataemon thus ranks third among four tested natural products in this in vivo model, with less than half the percentage increase achieved by peucordin [1]. Note that this rank order differs from the isolated heart findings, where all three achieved comparable maximum effects, suggesting pharmacokinetic or distributional factors may attenuate crataemon's in vivo efficacy relative to the comparators.

In vivo coronary flow Hemodynamics Natural product pharmacology

Crataemon and Peucordin Share the Property of Reducing Myocardial Oxygen Utilization — A Qualitative Differentiator from Hyperoside Alone

The Petkov & Manolov (1978) study explicitly reports that both crataemon and peucordin decrease oxygen utilization in the myocardium, distinguishing these two multi-component natural mixtures from hyperoside, for which this specific property was not reported in the same study [1]. No quantitative oxygen consumption values were provided in the available abstract or secondary sources; the finding is therefore qualitative. The mechanistic basis likely relates to crataemon's dual mitochondrial effects (see Evidence Item 4), where low-dose uncoupling and high-dose electron transport inhibition would both be expected to alter myocardial oxygen utilization kinetics [2].

Myocardial oxygen consumption Cardiac energetics Anti-anginal mechanism

Crataemon Exerts a Biphasic, Dose-Dependent Dual Modulation of Mitochondrial Respiration via Distinct EDTA-Sensitive and EDTA-Insensitive Components

In isolated rat liver and heart mitochondria, crataemon produced a concentration-dependent biphasic effect: low doses caused immediate activation of respiration via uncoupling of oxidative phosphorylation (absent in uncoupled mitochondria, completely abolished by EDTA), while higher doses inhibited electron transport specifically at the flavoprotein–cytochrome c segment of the respiratory chain [1]. The EDTA-sensitive activating component was identified as a Zn–flavonoid complex; the EDTA-insensitive component produced only inhibition [1]. This dual, component-specific modulation of mitochondrial function—encompassing both uncoupling and site-specific electron transport inhibition—has not been reported for any single purified flavonoid (e.g., hyperoside, rutin, vitexin) tested individually, making it a mechanistic signature of the multi-component crataemon mixture [2].

Mitochondrial respiration Flavonoid-metal complex Electron transport chain Oxidative phosphorylation

Crataemon Selectively Redistributes Organ Blood Flow Under Hemorrhagic Conditions: Myocardium and Liver Preferentially Perfused Over Kidneys and Intestine

Under experimental blood loss conditions, 10 mg/kg crataemon sharply increased blood supply to the myocardium and liver, while simultaneously decreasing blood flow to the kidneys and intestines, as measured by isotope methods [1]. In contrast, under normal blood pressure conditions, crataemon's effect was markedly weaker [1]. This condition-dependent, organ-differential perfusion effect was attributed to the presence of multiple vasoactive flavonoid components. Perfusion experiments on cat hind legs further demonstrated a biphasic vascular response: initial brief hypertension followed by a prolonged and stronger depressor reaction [1]. No comparator data for hyperoside, peucordin, or other flavonoids were reported in this specific hemorrhagic model within the same study.

Organ blood flow Hemorrhagic shock Vascular selectivity Isotope flowmetry

Crataemon Application Scenarios for Scientific and Industrial Procurement Decision-Making


Coronary Vasodilator Reference Compound for Langendorff Isolated Heart Pharmacological Screening

Crataemon serves as a characterized multi-flavonoid positive control for isolated heart coronary flow studies. Its >160% maximum efficacy at 2×10⁻⁵ g/mL in the rabbit Langendorff model [1], combined with available comparative data against hyperoside, peucordin, and prenylamine under identical experimental conditions, makes it a useful benchmark for evaluating novel coronary vasodilator candidates. Its lower potency relative to hyperoside (requiring ~2× higher concentration for equivalent maximum effect) provides a useful internal reference for distinguishing efficacy ceiling from potency in screening cascades.

Mechanistic Probe for Multi-Component Mitochondrial Modulation in Cardiac Energetics Research

Crataemon is uniquely suited as a tool compound for investigating multi-component pharmacological modulation of mitochondrial function. The coexistence of an EDTA-sensitive Zn–flavonoid complex that uncouples oxidative phosphorylation at low doses and an EDTA-insensitive component that inhibits electron transport at the flavoprotein–cytochrome c segment at high doses [2] provides a defined system for studying how metal–flavonoid coordination chemistry influences mitochondrial bioenergetics. This dual mechanism is not replicated by any single purified flavonoid and offers a distinctive experimental platform for cardiac mitochondrial research [3].

Experimental Model of Organ-Selective Perfusion in Hemorrhagic Shock Research

For preclinical hemorrhagic shock models, crataemon at 10 mg/kg provides a reproducible pharmacological tool that induces differential organ perfusion—increasing myocardial and hepatic blood flow while reducing renal and intestinal flow—under blood loss conditions [4]. This organ-specific hemodynamic response pattern can serve as a reference for evaluating other vasoactive interventions in hypovolemic states.

Comparative Flavonoid Mixture Standard for Phytochemical Equivalence Studies

Crataemon's defined historical provenance as the total purified flavonoid mixture from Crataegus monogyna leaves [5] positions it as a legacy reference material for phytochemical equivalence studies comparing modern hawthorn preparations. It enables researchers to benchmark the flavonoid-dependent pharmacological activity of contemporary extracts against a historically characterized mixture, particularly in studies seeking to distinguish flavonoid-mediated effects from procyanidin-mediated effects in hawthorn products [6].

Quote Request

Request a Quote for crataemon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.